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Compound of Interest

Compound Name:
1-[2-(3-Piperidinyl)ethyl]indoline

dihydrochloride

CAS No.: 1220030-53-4

Cat. No.: B1441082

Get Quote

Executive Summary & Biological Context
The 1-[2-(3-Piperidinyl)ethyl]indoline scaffold represents a privileged pharmacophore in Central

Nervous System (CNS) drug discovery. This structural motif—combining a reduced indole

(indoline) core with a saturated piperidine ring via an ethyl linker—is frequently associated with

high-affinity ligands for Sigma-1 (

) receptors, Serotonin (5-HT) receptors, and Dopamine transporters.

Unlike the planar indole, the indoline core introduces a distinct 3D-vector ("kink") that can

enhance selectivity profiles. The 3-substituted piperidine moiety provides a chiral center often

critical for discriminating between receptor subtypes.

This guide details two robust, self-validating synthesis protocols designed to overcome

common pitfalls such as over-alkylation and regioselectivity issues.
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To ensure high yield and purity, we approach the target molecule via a convergent synthesis.

The strategic disconnection occurs at the

bond or the Amide bond (pre-reduction).

1-[2-(3-Piperidinyl)ethyl]indoline
(Target Molecule)

Indoline
(Nucleophile)

N-Alkylation
(Method A)

2-(3-Piperidinyl)ethyl-X
(Electrophile)

Disconnect C-N

2-(3-Piperidinyl)acetic acid

Amide Reduct.
(Method B)

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the Alkylation (Method A) and Acylation-

Reduction (Method B) pathways.

Method A: Direct Nucleophilic Alkylation
(Convergent Route)
Best for: Rapid analog generation (SAR studies). Mechanism:

substitution. Critical Control: Preventing bis-alkylation (quaternization) of the piperidine
nitrogen.

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11][12]
Nucleophile: Indoline (1.0 equiv)

Electrophile:N-Boc-3-(2-bromoethyl)piperidine (1.1 equiv)

Base: Cesium Carbonate (

) or Sodium Hydride (

)
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Solvent: Acetonitrile (

) or DMF (anhydrous)

Step-by-Step Protocol
Step 1: Preparation of the Electrophile
Note: If starting from N-Boc-3-piperidineethanol.

Dissolve N-Boc-3-piperidineethanol (10 mmol) in DCM (50 mL) at 0°C.

Add Triethylamine (

, 1.5 equiv) followed by Methanesulfonyl chloride (

, 1.2 equiv) dropwise.

Stir for 2h. Wash with

, dry over

, and concentrate to yield the mesylate.

Validation:

NMR should show disappearance of

signal and appearance of mesyl singlet (~3.0 ppm).

Step 2: N-Alkylation of Indoline[1]
Setup: Flame-dry a 100 mL round-bottom flask under Argon.

Solvation: Dissolve Indoline (5.0 mmol, 0.59 g) in anhydrous MeCN (20 mL).

Base Addition: Add

(10.0 mmol, 3.25 g).
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is preferred over

for this substrate as it minimizes side reactions and is easier to handle, known as the
"Cesium Effect" which enhances solubility and reactivity of the nucleophile.

Electrophile Addition: Add the Mesylate or Bromide derivative prepared in Step 1 (5.5 mmol).

Reaction: Reflux at 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

Checkpoint: Indoline spot (

) should disappear; Product spot (

) appears.

Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.

Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

Step 3: Deprotection (Boc Removal)
Dissolve the intermediate in DCM (10 mL).

Add Trifluoroacetic acid (TFA, 2 mL) at 0°C. Stir at RT for 2h.

Quench: Carefully neutralize with sat.

(gas evolution!). Extract with DCM.

Salt Formation (Optional): Treat the free base with HCl/Ether to generate the hydrochloride

salt for stability.

Method B: Acylation-Reduction (Scalable Route)
Best for: Large-scale synthesis (>5g) and difficult substrates. Mechanism: Amide coupling

followed by Hydride reduction. Advantage: Eliminates risk of over-alkylation; strictly controls

stoichiometry.
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Step 1: Amide Coupling
Reagents: Indoline (1.0 equiv), N-Boc-3-piperidineacetic acid (1.1 equiv), EDC

HCl (1.2 equiv), HOBt (1.2 equiv), DIPEA (2.5 equiv).

Procedure:

Dissolve acid in DMF. Add DIPEA, EDC, and HOBt. Stir 15 min for activation.

Add Indoline.[2][3][4][5][6] Stir at RT for 18h.[7]

Workup: Dilute with EtOAc, wash with 1N HCl, sat.

, and brine.

Validation: IR spectrum will show strong Amide Carbonyl stretch (~1640

).

Step 2: Reduction of Amide
Setup: Dry flask,

atmosphere.

Reaction: Dissolve Amide intermediate (5 mmol) in anhydrous THF (30 mL).

Reductant: Add

(2.0 M in THF, 3.0 equiv) dropwise at 0°C.

Safety: Exothermic! Hydrogen gas evolution.

Reflux: Heat to reflux (66°C) for 4–6 hours.

Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL)

sequentially (where x = grams of LAH used).

Isolation: Filter the white precipitate. Concentrate filtrate to yield the N-Boc protected amine.
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Experimental Data & Validation
Critical Process Parameters (CPPs)

Parameter
Method A
(Alkylation)

Method B
(Acylation-Red)

Impact

Solvent MeCN or DMF
DMF (Step 1), THF

(Step 2)

DMF accelerates

; THF essential for

LAH safety.

Temperature 80°C (Reflux)
RT (Step 1), 66°C

(Step 2)

Higher temp in

Method A ensures

complete substitution.

Base
DIPEA (Step 1), None

(Step 2)

Inorganic base critical

for Method A yield.

Yield (Typical) 55–70% 75–85%

Method B involves

more steps but

generally cleaner

profiles.

Analytical Characterization (Expected)
1-[2-(3-Piperidinyl)ethyl]indoline (Free Base)

NMR (400 MHz,

):

6.5–7.1 (m, 4H, Indoline Ar-H)

3.35 (t, 2H, Indoline

)

2.95 (t, 2H, Indoline

)
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2.8–3.1 (m, 2H, Piperidine

)

1.1–1.9 (m, 7H, Piperidine ring + Linker

)

MS (ESI):
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Figure 2: Operational workflow comparing the direct path (Method A) vs the reduction path

(Method B).

Safety & Troubleshooting
Sodium Hydride (NaH): If used in Method A, wash with hexane to remove mineral oil for

accurate weighing. Warning: Reacts violently with moisture.

Lithium Aluminum Hydride (LAH): Never use with halogenated solvents (DCM). Quench

slowly at 0°C.

Indoline Oxidation: Indolines are susceptible to oxidation to indoles. Store crude

intermediates under Nitrogen/Argon and avoid prolonged exposure to air/light.

Purification: The free amine is polar. Use DCM:MeOH:NH4OH (90:10:1) for silica

chromatography if the spot trails.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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